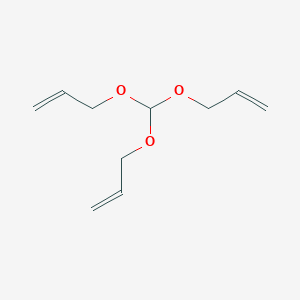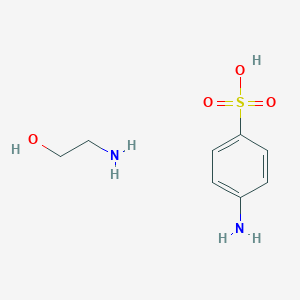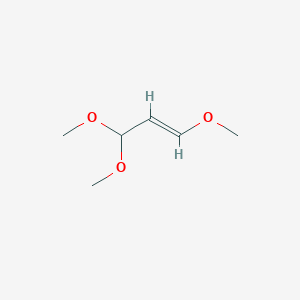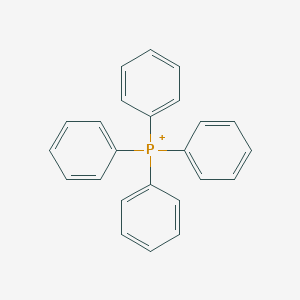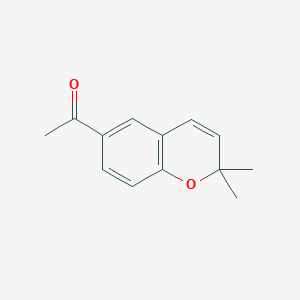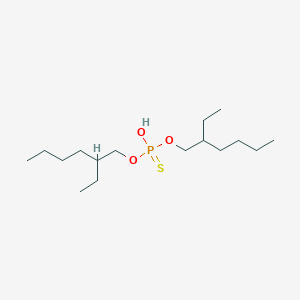
O,O-Bis(2-ethylhexyl) hydrogen thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Bis(2-ethylhexyl) hydrogen thiophosphate, commonly known as DEHPA, is an organophosphorus compound that is widely used in the field of metallurgy and nuclear chemistry. It is a colorless liquid that has a pungent odor and is soluble in organic solvents such as benzene and toluene. DEHPA is used as a selective extractant for the separation and purification of rare earth metals, uranium, and other heavy metals.
Mécanisme D'action
DEHPA acts as a chelating agent, forming stable complexes with metal ions. The mechanism of action involves the formation of a coordination complex between DEHPA and the metal ion, which is then extracted into an organic solvent. The metal ion can then be separated and purified from the organic solvent.
Biochemical and Physiological Effects
DEHPA is not intended for use in biological systems and has no known biochemical or physiological effects. It is a toxic substance that can cause irritation to the skin, eyes, and respiratory system. Long-term exposure to DEHPA can cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
DEHPA is a highly selective extractant that can be used for the separation and purification of rare earth metals, uranium, and other heavy metals. It is a cost-effective and efficient method for metal ion extraction. However, DEHPA has limitations in terms of its solubility in water and its toxicity. It is not suitable for use in biological systems and requires careful handling to avoid exposure to the skin, eyes, and respiratory system.
Orientations Futures
Future research on DEHPA could focus on the development of alternative, less toxic extractants for metal ion separation and purification. Researchers could also investigate the use of DEHPA in the treatment of wastewater from mining and metallurgical operations. Additionally, further studies could be conducted on the mechanism of action of DEHPA and its potential applications in other fields, such as catalysis and organic synthesis.
Conclusion
DEHPA is a widely used organophosphorus compound that has applications in the separation and purification of rare earth metals, uranium, and other heavy metals. Its mechanism of action involves the formation of stable coordination complexes with metal ions, which can then be extracted into an organic solvent. DEHPA is a highly selective extractant that is cost-effective and efficient, but it has limitations in terms of its solubility in water and its toxicity. Future research could focus on the development of alternative extractants and the investigation of DEHPA's potential applications in other fields.
Méthodes De Synthèse
DEHPA is synthesized by the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a catalyst such as zinc chloride. The reaction produces DEHPA and hydrochloric acid as byproducts. The synthesis process is relatively simple and cost-effective, making DEHPA a popular choice for industrial applications.
Applications De Recherche Scientifique
DEHPA is widely used in scientific research for the separation and purification of rare earth metals, uranium, and other heavy metals. It is also used in the extraction of copper, nickel, and cobalt from their ores. DEHPA has been studied extensively for its applications in the nuclear industry, where it is used for the separation of actinides and lanthanides. DEHPA has also been used in the treatment of wastewater from mining and metallurgical operations.
Propriétés
Numéro CAS |
17618-27-8 |
|---|---|
Nom du produit |
O,O-Bis(2-ethylhexyl) hydrogen thiophosphate |
Formule moléculaire |
C16H35O3PS |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
bis(2-ethylhexoxy)-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O3PS/c1-5-9-11-15(7-3)13-18-20(17,21)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,21) |
Clé InChI |
TVRJUOAQXLUUGW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP(=S)(O)OCC(CC)CCCC |
SMILES canonique |
CCCCC(CC)COP(=S)(O)OCC(CC)CCCC |
Autres numéros CAS |
17618-27-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



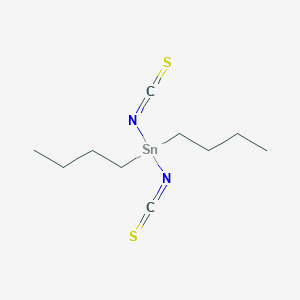
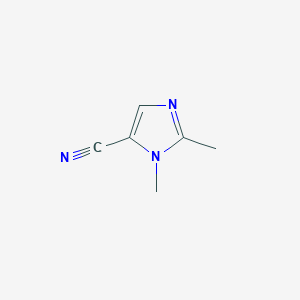
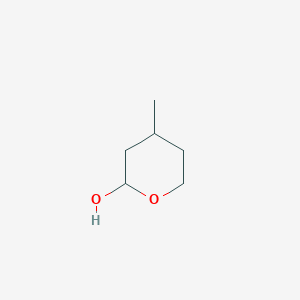
![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)

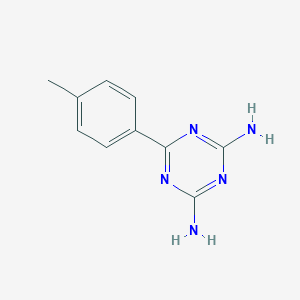
![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
